molecular formula C11H9F2N3O3S B2695877 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1798526-81-4

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2695877
CAS No.: 1798526-81-4
M. Wt: 301.27
InChI Key: BGURMFSTNCGZAD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide: is a versatile chemical compound utilized in various scientific research fields. Its unique properties enable applications in pharmaceutical design, chemical synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 2-methoxypyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like triethylamine or sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

    Pharmaceutical Design: It is used in the design and synthesis of new pharmaceutical compounds due to its unique chemical properties.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: It is utilized in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
  • Difluoro(pyridinyl)methyl]phosphonates

Uniqueness

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-7(6-15-11)16-20(17,18)8-2-3-9(12)10(13)4-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGURMFSTNCGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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